

An In-depth Technical Guide to 4-Benzyloxy-3-methoxy- β -nitrostyrene

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Compound of Interest

Compound Name: 4-Benzyloxy-3-methoxy-beta-nitrostyrene

CAS No.: 1860-56-6; 63909-38-6

Cat. No.: B2671126

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Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxy- β -nitrostyrene (CAS 1860-56-6), a key organic intermediate. This document details the compound's physicochemical properties, outlines robust methodologies for its synthesis via the Henry-Knoevenagel condensation, and explores its primary application as a precursor to 2-(4-benzyloxy-3-methoxyphenyl)ethanamine, a valuable building block in medicinal chemistry. The guide includes detailed experimental protocols, mechanistic insights, and safety considerations tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

4-Benzyloxy-3-methoxy- β -nitrostyrene, also known as 1-(benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene, is a substituted β -nitrostyrene derivative. The benzyl protecting group on the phenolic oxygen prevents unwanted side reactions and can be removed in later synthetic

steps if the free phenol is desired. Its core structure is foundational for the synthesis of a variety of substituted phenethylamines.

Table 1: Physicochemical and Identification Properties

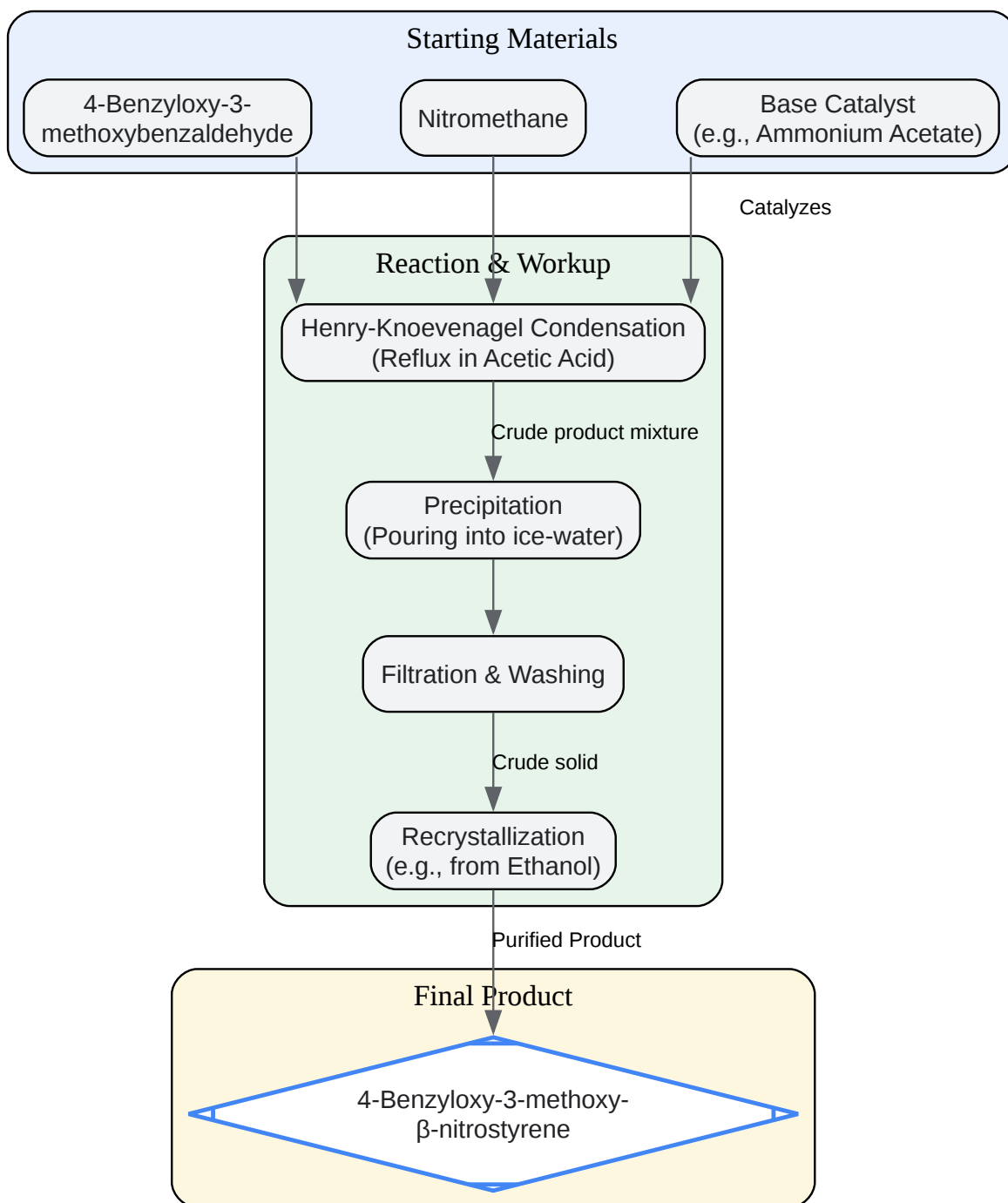
Property	Value	Source(s)
IUPAC Name	1-(Benzyloxy)-2-methoxy-4-[(E)-2-nitroethenyl]benzene	[1]
Synonyms	4-Benzyloxy-3-methoxy- β -nitrostyrene, 2-Methoxy-4-(2-nitroethenyl)-1-(phenylmethoxy)benzene	[1]
CAS Number	1860-56-6	[1]
Molecular Formula	C ₁₆ H ₁₅ NO ₄	[1]
Molecular Weight	285.30 g/mol	[1]
Appearance	Reported as a solid, typically yellow crystals	[2]
Melting Point	Not explicitly reported for this specific CAS number. Related compounds like 1-[(E)-2-nitroethenyl]-4-(phenylmethoxy)benzene melt at 123 °C.	[3]
Storage	Sealed in dry conditions at 2-8°C is recommended.	

Synthesis: The Henry-Knoevenagel Condensation

The most direct and widely employed method for synthesizing 4-benzyloxy-3-methoxy- β -nitrostyrene is the Henry-Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the corresponding aromatic aldehyde, 4-benzyloxy-3-methoxybenzaldehyde,

with a nitroalkane, typically nitromethane. The reaction proceeds through a nitroaldol addition, which is then followed by dehydration to yield the target nitrostyrene.

The choice of base and reaction conditions is critical to optimize yield and minimize side-product formation. Common catalysts include primary amines (like methylamine), ammonium acetate, or alkali hydroxides.



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Caption: General workflow for the synthesis of 4-Benzyloxy-3-methoxy-β-nitrostyrene.

Exemplary Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of substituted β -nitrostyrenes.^[4] The causality behind this choice of reagents lies in its proven effectiveness for a wide range of benzaldehydes. Ammonium acetate in refluxing glacial acetic acid provides the necessary basic catalyst (from the acetate ion) and a dehydrating medium to drive the reaction towards the final alkene product.

Materials:

- 4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq)
- Nitromethane (1.1 - 1.5 eq)
- Ammonium acetate (0.5 - 1.0 eq)
- Glacial acetic acid (as solvent)
- Ethanol (for recrystallization)
- Ice-water bath

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-benzyloxy-3-methoxybenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid.
- **Condensation:** Heat the mixture to a gentle reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).
- **Product Precipitation:** While still hot, carefully pour the reaction mixture into a large beaker containing a stirred mixture of ice and water. A yellow solid should precipitate immediately.
- **Isolation:** Collect the precipitated solid by suction filtration using a Büchner funnel.

- **Washing:** Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts, followed by a small amount of cold ethanol.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as yellow crystals.
- **Drying:** Dry the purified crystals under vacuum. The expected yield for this type of reaction is generally high, often in the range of 80-90%.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While a comprehensive, peer-reviewed spectral dataset for CAS 1860-56-6 is not readily available in the public domain, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	Vinyl Protons: Two doublets between δ 7.5-8.2 ppm, one for each of the two protons on the C=C double bond, with a large coupling constant ($J \approx 13-16$ Hz) characteristic of a trans configuration. Aromatic Protons: A complex multiplet region between δ 6.8-7.5 ppm integrating to 8 protons (5 from the benzyl group, 3 from the substituted ring). Benzyl CH ₂ : A sharp singlet around δ 5.1-5.2 ppm. Methoxy CH ₃ : A sharp singlet around δ 3.9-4.0 ppm.
¹³ C NMR	Vinyl Carbons: Two signals expected in the range of δ 135-145 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm, including quaternary carbons. Benzyl CH ₂ : A signal around δ 70-71 ppm. Methoxy CH ₃ : A signal around δ 56 ppm.
IR (Infrared)	NO ₂ Stretch: Strong asymmetric and symmetric stretching bands around 1520 cm ⁻¹ and 1340 cm ⁻¹ . C=C Stretch (alkene): A band around 1640 cm ⁻¹ . C-O-C Stretch (ether): Bands in the 1270-1050 cm ⁻¹ region.
Mass Spec (MS)	Molecular Ion (M ⁺): A peak corresponding to the molecular weight, $m/z = 285.3$.

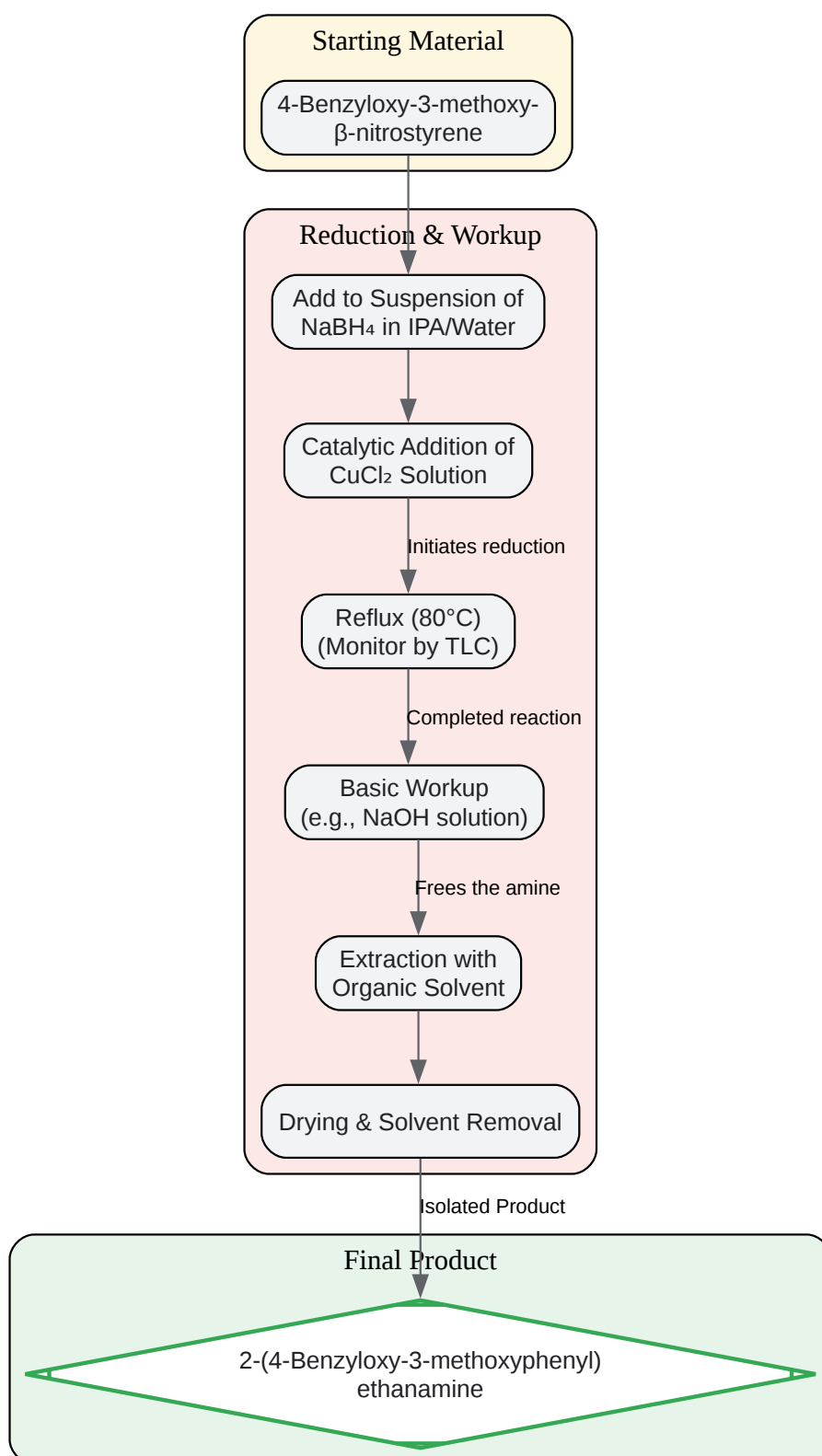
Chemical Reactivity and Applications

The primary utility of 4-benzyloxy-3-methoxy- β -nitrostyrene in drug development is its role as a direct precursor to the corresponding phenethylamine. The nitroalkene moiety is readily reduced to a primary amine, a critical functional group in many pharmacologically active molecules.

Reduction to 2-(4-Benzyloxy-3-methoxyphenyl)ethanamine

The reduction of the nitrostyrene involves the saturation of both the carbon-carbon double bond and the nitro group. Several reagents can accomplish this transformation, with the choice often depending on scale, available equipment, and desired selectivity.

- Lithium Aluminum Hydride (LiAlH_4): A powerful and effective reducing agent for this transformation.^[5] It is typically used in anhydrous ethereal solvents like THF or diethyl ether. However, it is highly reactive with water and requires careful handling under an inert atmosphere.
- Sodium Borohydride (NaBH_4) with a Catalyst: A milder and safer alternative to LiAlH_4 .^{[6][7]} Sodium borohydride alone is generally insufficient to reduce the nitro group. However, in the presence of a transition metal salt catalyst, such as copper(II) chloride (CuCl_2), the system becomes highly effective. This method is often preferred for its operational simplicity and high yields.^{[6][7]}
- Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is another common method. This approach is clean but requires specialized hydrogenation equipment.



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Caption: Workflow for the reduction of the nitrostyrene to the corresponding phenethylamine.

Exemplary Reduction Protocol (NaBH₄/CuCl₂ Method)

This protocol is based on a well-documented, one-pot procedure known for its efficiency, mild conditions, and high yields (typically 62-83%).^{[6][7]} The proposed mechanism involves the in-situ generation of active copper(0) species that facilitate the reduction. This method avoids the hazards associated with LiAlH₄ and the need for high-pressure hydrogenation equipment.

Materials:

- 4-Benzyloxy-3-methoxy-β-nitrostyrene (1.0 eq)
- Sodium borohydride (NaBH₄) (7.5 eq)
- Copper(II) chloride dihydrate (CuCl₂) (0.1 eq)
- Isopropyl alcohol (IPA)
- Water
- Sodium hydroxide (NaOH) solution (e.g., 25-35%)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask, suspend sodium borohydride in a 2:1 mixture of isopropyl alcohol and water.
- **Substrate Addition:** To the stirred suspension, add the 4-benzyloxy-3-methoxy-β-nitrostyrene in portions. An exothermic reaction may be observed.
- **Catalyst Addition:** Prepare a solution of copper(II) chloride in a small amount of water and add it dropwise to the reaction mixture. A further exotherm and gas evolution may occur. The color of the mixture will typically turn black.
- **Heating:** Heat the reaction mixture to reflux (approx. 80°C) for 15-45 minutes. Monitor the reaction by TLC until the starting material is consumed.

- **Workup:** Cool the reaction to room temperature. Carefully add the sodium hydroxide solution under stirring to decompose the borate complexes and make the solution basic.
- **Extraction:** Separate the phases. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., isopropyl alcohol, ethyl acetate, or dichloromethane).
- **Isolation:** Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO_4). Filter the solution and remove the solvent under reduced pressure to yield the crude amine product.
- **Purification (Optional):** The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be precipitated and recrystallized.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be conducted within a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Table 3: Hazard and Safety Information

Aspect	Recommendation
Personal Protective Equipment (PPE)	Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).
Handling	Avoid inhalation of dust and contact with skin and eyes. ^[4] Use non-sparking tools and prevent fire caused by electrostatic discharge.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place (2-8°C is recommended). Keep away from incompatible materials and foodstuff containers. ^[4]
First Aid	Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water. Seek medical attention if irritation persists.

Conclusion

4-Benzyloxy-3-methoxy- β -nitrostyrene is a synthetically valuable and versatile intermediate. Its straightforward preparation via the Henry-Knoevenagel condensation and its efficient conversion to the corresponding phenethylamine make it a cornerstone in the synthesis of complex molecular targets, particularly within the pharmaceutical industry. The methodologies presented in this guide, especially the safer and more scalable NaBH₄/CuCl₂ reduction, provide researchers with reliable and robust protocols. Adherence to the outlined characterization and safety procedures will ensure the successful and safe application of this important chemical building block in research and development.

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